molecular formula C21H23N5OS B11153383 N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B11153383
M. Wt: 393.5 g/mol
InChI Key: NBSLNUNPAMSRQY-UHFFFAOYSA-N
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Description

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates multiple pharmacophores, including a 4-phenyl-1,3-thiazole ring and a pyrimidine-substituted piperidine, which are known to be privileged scaffolds in the development of biologically active molecules. Compounds containing the 1,3-thiazole core are extensively investigated for their diverse biological activities. The thiazole moiety is a common feature in molecules with documented antitumor , antifungal , and antimicrobial properties . Furthermore, the pyrimidine ring is a ubiquitous nitrogen-containing heterocycle found in many therapeutic agents. The specific research value of this compound may lie in its potential as a protein kinase inhibitor, as similar molecular architectures are often explored in this field. Researchers can utilize this compound as a key intermediate in organic synthesis, a building block for the development of novel chemical libraries, or a candidate for high-throughput screening against various biological targets to elucidate its mechanism of action and potential research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C21H23N5OS

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C21H23N5OS/c27-20(17-8-4-13-26(14-17)21-23-10-5-11-24-21)22-12-9-19-25-18(15-28-19)16-6-2-1-3-7-16/h1-3,5-7,10-11,15,17H,4,8-9,12-14H2,(H,22,27)

InChI Key

NBSLNUNPAMSRQY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the phenyl group. The pyrimidine ring is then synthesized and attached to the thiazole ring. Finally, the piperidine ring is introduced, and the carboxamide group is formed through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrimidine rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Target Compound

  • Core : Piperidinecarboxamide.
  • Substituents :
    • 2-Pyrimidinyl at piperidine N1.
    • 4-Phenyl-1,3-thiazol-2-yl ethyl at carboxamide N.

Analog 1 : N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide ()

  • Core : Benzamide.
  • Substituents: Allyl-triazole-thio group. 4-Phenylthiazol-2-yl aminoethyl side chain.
Feature Target Compound Analog 1
Core Piperidinecarboxamide Benzamide
Heterocyclic Groups Pyrimidine, Thiazole Triazole, Thiazole
Key Functional Groups Ethyl linker Thioether, Allyl
Bioactivity Data Not available ACE2 binding affinity

Analog 2 : 1-(6-ethoxy-4-methyl-2-quinazolinyl)-N-[2-(1H-imidazol-1-yl)ethyl]-3-piperidinecarboxamide ()

  • Core : Piperidinecarboxamide.
  • Substituents :
    • Quinazoline at N1.
    • Imidazolylethyl at carboxamide N.
  • Drug-Likeness : Complies with Lipinski’s rules (logP, tPSA within acceptable ranges) .
Feature Target Compound Analog 2
Core Piperidinecarboxamide Piperidinecarboxamide
Aromatic Substituent Pyrimidine Quinazoline
Nitrogen Heterocycles Thiazole Imidazole
Pharmacokinetics Not available Favorable logP and tPSA

Substituent-Driven Physicochemical Properties

  • Ethyl Linker vs. Direct Bonding :
    • The target compound’s ethyl linker between the thiazole and carboxamide may enhance conformational flexibility compared to analogs like 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-piperidinecarboxamide (), where the thiazole is directly bonded. This could influence membrane permeability or target binding .
  • Pyrimidine vs. Triazolopyridazine: Replacing the pyrimidine in the target compound with a triazolopyridazine group (as in N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide, ) increases molecular weight (368.42 g/mol vs.

Implications for Drug Development

The target compound’s combination of pyrimidine, thiazole, and ethyl-linked piperidinecarboxamide offers a unique profile for further exploration. Structural analogs highlight the importance of:

Heterocycle Selection : Pyrimidine vs. quinazoline influences target selectivity.

Linker Flexibility : Ethyl spacers may optimize binding kinetics compared to rigid analogs.

Compliance with Drug-Likeness : Analogs adhering to Lipinski’s rules (e.g., Analog 2) provide a benchmark for synthetic optimization .

Biological Activity

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide, a thiazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is part of a broader class of thiazole derivatives known for their significant pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H17N5S\text{C}_{15}\text{H}_{17}\text{N}_{5}\text{S}

This compound contains a thiazole ring, a pyrimidine moiety, and a piperidine carboxamide structure. The unique combination of these structural elements contributes to its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Thiazole derivatives often exhibit their effects through:

  • Inhibition of Enzymatic Activity : Many thiazole compounds inhibit enzymes that are crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : They may act on specific receptors involved in inflammation and pain pathways.
  • DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.

1. Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be developed as a potential antibacterial agent.

2. Anticancer Activity

Studies have shown that thiazole derivatives can induce apoptosis in cancer cells. The specific mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins. For instance, in vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)12

3. Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties in various animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antibacterial Activity : A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives similar to this compound exhibited enhanced antibacterial activity compared to traditional antibiotics like oxytetracycline .
  • Cancer Cell Line Studies : In research conducted by , compounds with similar structures were evaluated against multiple cancer cell lines, revealing significant cytotoxic effects that warrant further investigation for therapeutic applications.

Q & A

Q. Critical Parameters :

  • Solvent choice (DMF for polar intermediates, toluene for coupling reactions).
  • Temperature control (reflux for cyclization, 0–5°C for carbodiimide-mediated couplings).
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

How is the molecular structure of this compound validated?

Q. Advanced Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Aromatic protons from the thiazole (δ 7.2–8.1 ppm) and pyrimidine (δ 8.3–8.6 ppm); piperidine methylene signals (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Carbonyl resonance (~170 ppm) confirms the carboxamide group .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms piperidine ring conformation .

What in vitro assays are recommended for preliminary biological activity screening?

Q. Basic Screening Framework :

  • Enzyme Inhibition : Dose-response assays against kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization) .
  • Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Receptor Binding : Radioligand displacement studies (e.g., for GPCR targets) .

Q. Key Controls :

  • Positive controls (e.g., staurosporine for kinase inhibition).
  • Solvent-matched negative controls (DMSO < 0.1%) .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced SAR Strategies :

  • Substituent Variation :
    • Replace the 4-phenyl group on the thiazole with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups to assess electronic effects .
    • Modify the pyrimidine ring (e.g., 4,6-dimethyl vs. 2-methoxy) to probe steric interactions .
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical pharmacophores .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes to target proteins .

How to resolve contradictions in biological activity data across studies?

Q. Methodological Approaches :

  • Assay Standardization :
    • Validate cell lines via STR profiling.
    • Use consistent ATP concentrations in kinase assays .
  • Data Normalization : Express activity relative to internal controls (e.g., % inhibition vs. vehicle).
  • Meta-Analysis : Compare results under identical conditions (pH, temperature, incubation time) .

What computational tools are suitable for predicting the compound’s mechanism of action?

Q. Advanced Modeling Techniques :

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study protein-ligand stability over 100 ns trajectories .
  • Pharmacophore Mapping : Schrödinger Phase to identify essential interaction motifs (e.g., hydrogen bonds with kinase hinge regions) .
  • ADMET Prediction : SwissADME for bioavailability, CYP450 interactions, and blood-brain barrier penetration .

How to validate analytical methods for quantifying this compound in biological matrices?

Q. Method Validation Protocol :

  • Linearity : Calibration curves (1–1000 ng/mL) in plasma, R² > 0.99 .
  • Precision/Accuracy : Intra- and inter-day CV < 15%, recovery > 85% .
  • LC-MS/MS Parameters :
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • Ionization: ESI+ (m/z 450.2 → 320.1 for quantification) .

What strategies mitigate off-target effects in functional studies?

Q. Advanced Experimental Design :

  • Proteome-Wide Profiling : KinomeScan or thermal shift assays to identify unintended targets .
  • CRISPR Knockout Models : Validate target specificity using gene-edited cell lines .
  • Negative Controls : Use enantiomers or inert structural analogs to distinguish target-mediated effects .

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